

LMD-009: A Technical Guide to a Potent and Selective CCR8 Agonist

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Compound of Interest

Compound Name: LMD-009

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive technical overview of **LMD-009**, encompassing its chemical structure, physicochemical properties, mechanism of action, signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on CCR8-targeted therapeutics.

Chemical Structure and Properties

LMD-009, with the IUPAC name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic small molecule that acts as a selective agonist for the human CCR8 receptor.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triazaspiro[4.5]decan-4-one	[1]
Molecular Formula	C29H33N3O3	[1]
Molecular Weight	471.60 g/mol	[3]
CAS Number	950195-51-4	
SMILES	<chem>COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)N4CCC5=CC=CC=C5</chem>	
Appearance	White to off-white solid	

Biological Activity and Mechanism of Action

LMD-009 is a potent and selective agonist for the human CCR8 receptor, exhibiting no significant activity against other tested chemokine receptors. Its agonistic activity initiates a cascade of intracellular signaling events, leading to various cellular responses.

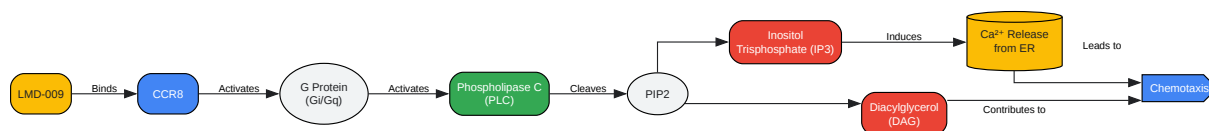
Binding to CCR8

LMD-009 binds to a ligand-binding pocket on the extracellular side of the CCR8 transmembrane domain. Cryo-electron microscopy studies have revealed key amino acid residues within CCR8 that are crucial for the interaction with **LMD-009**. These include hydrogen bond interactions with E2867.39 and Y1724.64, and hydrophobic contacts with Y421.39, V1093.28, Y1133.32, and F2546.51. Notably, the glutamic acid residue at position 286 (E2867.39) in the seventh transmembrane helix is a critical anchor point for **LMD-009** binding, as its mutation to alanine results in a nearly 1000-fold decrease in potency.

Signaling Pathways

Upon binding to CCR8, **LMD-009** induces a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation triggers downstream signaling

cascades, primarily through the G α i and G α q pathways.



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Caption: LMD-009 induced CCR8 signaling pathway.

The primary downstream effects of **LMD-009**-mediated CCR8 activation are:

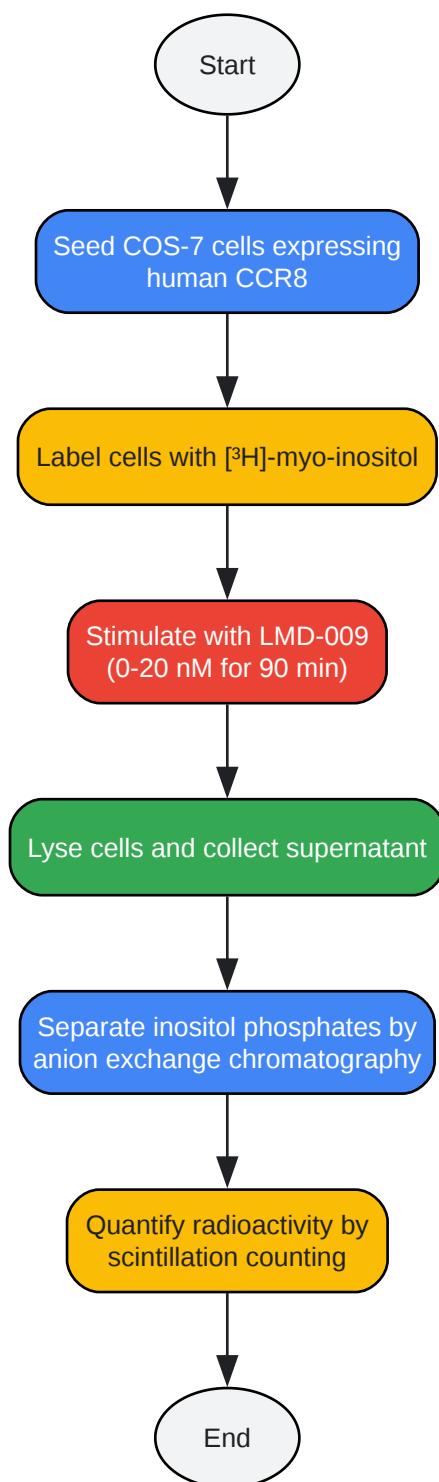
- **Inositol Phosphate Accumulation:** Activation of Phospholipase C (PLC) by the G α q subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of IP₃ is a hallmark of this pathway activation. **LMD-009** stimulates inositol phosphate accumulation with an EC₅₀ value of 11 nM in COS-7 cells expressing the human CCR8 receptor.
- **Calcium Release:** IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a key second messenger in many cellular processes. **LMD-009** mediates calcium release in Chinese hamster ovary cells with an EC₅₀ value of 87 nM.
- **Chemotaxis:** The integrated signaling events, including calcium mobilization and other G protein-mediated pathways, culminate in directed cell movement, or chemotaxis. **LMD-009** has been shown to induce migration of lymphocyte L1.2 cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **LMD-009**.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of Gαq-coupled GPCR activation.



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Caption: Workflow for Inositol Phosphate Accumulation Assay.

Methodology:

- **Cell Culture:** COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor. Transfected cells are seeded into 24-well plates.
- **Metabolic Labeling:** Cells are incubated overnight with [³H]-myo-inositol in inositol-free medium to allow for its incorporation into cellular phosphoinositides.
- **Stimulation:** The labeling medium is removed, and cells are pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with varying concentrations of **LMD-009** (e.g., 0-20 nM) for 90 minutes at 37°C.
- **Extraction:** The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are collected and neutralized.
- **Purification:** The total inositol phosphates are separated from free inositol and glycerophosphoinositol by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).
- **Quantification:** The amount of [³H]-inositol phosphates is determined by liquid scintillation counting. Data are then analyzed to determine the EC50 value.

Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Methodology:

- **Cell Preparation:** Chinese hamster ovary (CHO) cells or other suitable cell lines stably expressing human CCR8 are harvested and washed.
- **Dye Loading:** Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

- **Stimulation and Measurement:** The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence is recorded, and then **LMD-009** (e.g., 0-100 nM) is added. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored over time (typically for 1 hour).
- **Data Analysis:** The peak fluorescence response is measured and plotted against the concentration of **LMD-009** to determine the EC50 value.

Chemotaxis Assay

This assay assesses the ability of **LMD-009** to induce directed migration of cells expressing CCR8.

Methodology:

- **Cell Preparation:** Lymphocyte L1.2 cells stably expressing human CCR8 are harvested, washed, and resuspended in a serum-free medium.
- **Assay Setup:** A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used. The lower chamber is filled with medium containing various concentrations of **LMD-009** (e.g., 0.1 nM to 100 μ M).
- **Cell Migration:** A suspension of the CCR8-expressing cells is added to the upper chamber. The plate is then incubated for a specific period (e.g., 40 minutes) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
- **Quantification of Migrated Cells:** The non-migrated cells on the upper side of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
- **Data Analysis:** The number of migrated cells is plotted against the concentration of **LMD-009** to generate a chemotactic response curve.

Conclusion

LMD-009 is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its high potency and selectivity make it an excellent probe for elucidating the role of CCR8 in various physiological and pathological processes. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for researchers aiming to leverage **LMD-009** in their studies and for those involved in the development of novel therapeutics targeting the CCR8 pathway.

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References

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